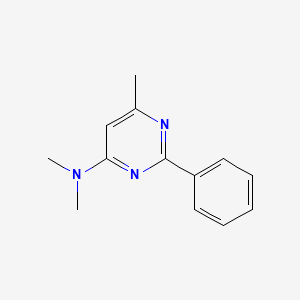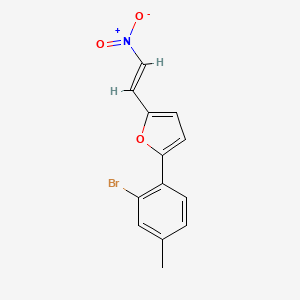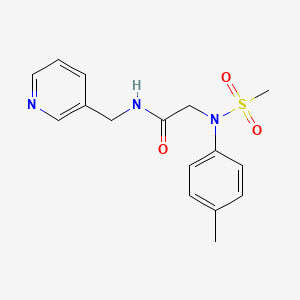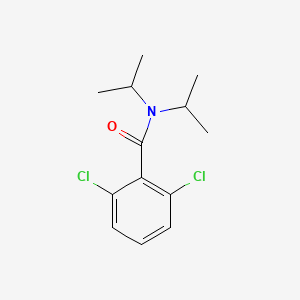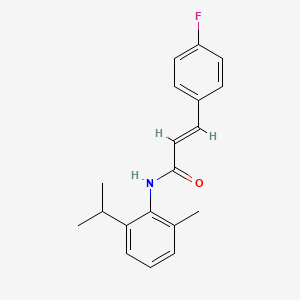
3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide, also known as FUMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science.
Mecanismo De Acción
3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide binds to the intracellular domain of VGSCs, specifically to the domain IV voltage sensor, which is responsible for the activation of the channel. This binding results in a stabilization of the voltage sensor in its resting state, preventing the channel from opening and reducing the influx of sodium ions into the cell. This mechanism of action is unique compared to other VGSC inhibitors, making 3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide a valuable tool for studying the role of VGSCs in neuronal function.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide has been shown to have a selective effect on VGSCs, with little to no effect on other ion channels or receptors. This selectivity makes it a valuable tool for studying the specific role of VGSCs in various physiological processes. In addition, 3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide has been shown to have a long duration of action, making it a useful tool for studying the long-term effects of VGSC inhibition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide is its selectivity for VGSCs, which allows for the specific study of these channels without interfering with other ion channels or receptors. Additionally, its long duration of action allows for the study of long-term effects of VGSC inhibition. However, one limitation of 3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide is its relatively low potency compared to other VGSC inhibitors, which may require higher concentrations for effective inhibition.
Direcciones Futuras
For 3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide research include the development of more potent derivatives and the investigation of its potential therapeutic applications in neurological disorders. In addition, 3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide may have potential applications in materials science due to its unique mechanism of action and selectivity for VGSCs. Further research is needed to fully understand the potential of 3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide in these fields.
Conclusion:
In conclusion, 3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide is a promising tool compound for studying the role of VGSCs in neuronal function and has potential applications in various fields including medicinal chemistry, neuroscience, and materials science. Its unique mechanism of action and selectivity for VGSCs make it a valuable tool for studying the specific role of these channels in physiological processes. Further research is needed to fully understand the potential of 3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide and its derivatives in these fields.
Métodos De Síntesis
3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide can be synthesized using a multi-step reaction involving the condensation of 4-fluorobenzaldehyde and 2-isopropyl-6-methylaniline, followed by the reaction with acryloyl chloride. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to obtain high yields and purity of 3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide.
Aplicaciones Científicas De Investigación
3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide has been studied extensively for its potential use as a tool compound in neuroscience research. It has been shown to selectively inhibit the activity of voltage-gated sodium channels (VGSCs) in neurons, which are essential for the generation and propagation of action potentials. This inhibition results in a decrease in neuronal excitability and neurotransmitter release, making 3-(4-fluorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide a promising candidate for the treatment of various neurological disorders such as epilepsy, chronic pain, and migraine.
Propiedades
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-(2-methyl-6-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c1-13(2)17-6-4-5-14(3)19(17)21-18(22)12-9-15-7-10-16(20)11-8-15/h4-13H,1-3H3,(H,21,22)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPACSWQZLJKCGN-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-fluorophenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

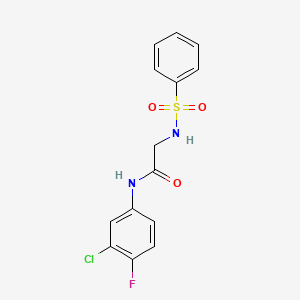

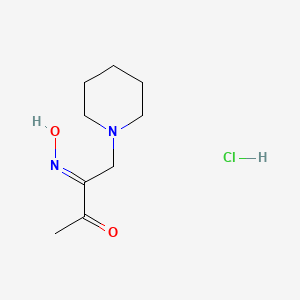
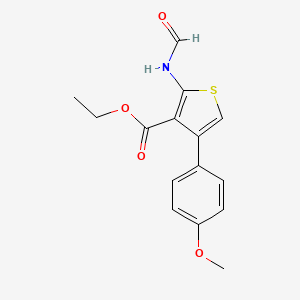
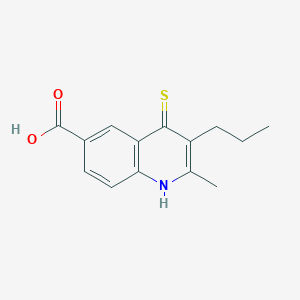
![2,2-dimethyl-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]propanamide](/img/structure/B5887422.png)
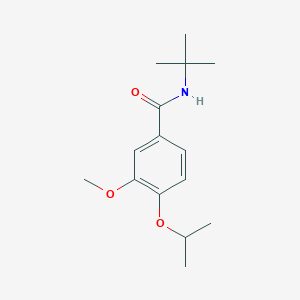
![N,N-dibenzyl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5887441.png)
